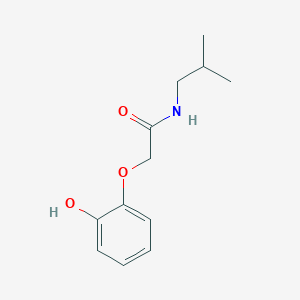![molecular formula C13H17N3O2 B14910908 n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-aminobenzoxazole derivatives involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy. The reaction typically occurs at room temperature and is completed within six hours .
Industrial Production Methods: Industrial production of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for oxidation reactions and various amines for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and specific solvents to ensure high yields and purity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of benzoxazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications. In medicinal chemistry, it is investigated for its potential as an anthelmintic agent, showing activity against parasitic roundworms with low cytotoxicity . Additionally, it is used in the synthesis of other biologically active compounds, making it valuable for drug discovery and development .
In the field of biology, this compound is studied for its effects on various biological pathways and its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research .
Wirkmechanismus
The mechanism of action of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic worms. This dual action disrupts essential biological processes in the parasites, leading to their elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine include other benzoxazole derivatives such as N-methylbenzo[d]oxazol-2-amine and various 2-substituted benzoxazole derivatives .
Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a more effective compound in various applications .
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H17N3O2/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15) |
InChI-Schlüssel |
SQPVBAPXVROTEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)

![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)

![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)



![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)

